N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
Description
N-[(2Z)-4-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a benzamide derivative featuring a 1,3-benzothiazole core substituted with a chloro group at position 4, an ethyl group at position 3, and a dimethylsulfamoyl moiety on the benzamide ring. The (2Z)-configuration of the imine bond is critical for its stereochemical integrity, which may influence biological activity or crystallographic behavior . This compound’s structure has likely been resolved using SHELX-based crystallographic tools, as these are standard for small-molecule refinement .
Properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-4-22-16-14(19)6-5-7-15(16)26-18(22)20-17(23)12-8-10-13(11-9-12)27(24,25)21(2)3/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEIVXWSSBQDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide typically involves the condensation of 4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazole with 4-(dimethylsulfamoyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with bacterial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazole Derivatives
Table 1: Key Substituent Comparisons
Key Observations :
- Substituent Effects : The target compound’s 3-ethyl and 4-chloro groups contrast with the 3-methyl and 4-chloro in the analog from . Ethyl’s larger steric bulk may enhance hydrophobic interactions in biological systems compared to methyl.
- Heterocycle Core : The dihydrothiazole in and pyrido-thiazine in exhibit distinct conformational flexibility, which may alter binding affinities or metabolic stability compared to the rigid benzothiazole core.
Structural and Crystallographic Comparisons
Table 2: Geometric Parameters from X-ray Data
Key Observations :
Polarity and Chirality :
- The (2Z) configuration in the target compound is critical for avoiding centrosymmetric packing, a factor analyzed via parameters like Flack’s x in enantiomorph-polarity estimation .
Biological Activity
The compound N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a novel benzothiazole derivative that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H19ClN2O2S
- Molecular Weight : 364.88 g/mol
The presence of the benzothiazole moiety is significant as it is known for various biological activities, including anticancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer properties. For instance, a study evaluating the effects of various benzothiazole compounds on human cancer cell lines A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) revealed that these compounds significantly inhibited cell proliferation. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.5 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| 4i | HOP-92 | 3.0 | AKT/ERK pathway inhibition |
Anti-inflammatory Activity
In addition to anticancer effects, the compound has been evaluated for its anti-inflammatory properties. The release of pro-inflammatory cytokines such as IL-6 and TNF-α was significantly reduced in macrophage cell lines treated with the compound. This suggests a dual-action mechanism where the compound not only targets cancer cells but also modulates inflammatory responses.
Table 2: Anti-inflammatory Effects
| Compound | Cell Type | Cytokine Level (pg/mL) | Inhibition (%) |
|---|---|---|---|
| B7 | RAW264.7 | IL-6: 50 | 65% |
| B7 | RAW264.7 | TNF-α: 30 | 70% |
Mechanistic Studies
Mechanistic studies have indicated that the compound inhibits critical signaling pathways involved in cancer progression, particularly the AKT and ERK pathways. These pathways are known to regulate cell survival and proliferation, making them prime targets for therapeutic intervention.
Case Study: Inhibition of AKT and ERK Pathways
A detailed study assessed the impact of the compound on protein expression levels in A431 and A549 cells using Western blot analysis. The results showed a marked decrease in phosphorylated AKT and ERK levels upon treatment with the compound, confirming its role as a signaling pathway inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
